rac-2-Despiperidyl-2-amino Repaglinide

Drug Metabolism Cytochrome P450 CYP3A4

This compound is the authentic CYP3A4-mediated N-dealkylation metabolite (M1) of repaglinide. Structurally distinct from the piperidine-containing parent and the CYP2C8-dependent M4 hydroxyl metabolite, it serves as an essential reference standard for ANDA impurity profiling, bioanalytical method validation, and CYP phenotyping assays. Choosing the correct M1 metabolite reference standard (rather than generically substituting M4 or the parent drug) is critical for regulatory compliance and accurate pharmacokinetic interpretation.

Molecular Formula C22H28N2O4
Molecular Weight 384.476
CAS No. 874908-11-9
Cat. No. B563815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-2-Despiperidyl-2-amino Repaglinide
CAS874908-11-9
Synonyms4-[2-[[1-(2-Aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic Acid;  Repaglinide M1 Metabolite
Molecular FormulaC22H28N2O4
Molecular Weight384.476
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O
InChIInChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)
InChIKeyOSCVKZCOJUTUFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: rac-2-Despiperidyl-2-amino Repaglinide (CAS 874908-11-9) for Pharmaceutical Research and Analytical Development


rac-2-Despiperidyl-2-amino Repaglinide (CAS 874908-11-9) is a key aromatic amine metabolite (M1) of the antidiabetic drug repaglinide, formed primarily via CYP3A4-mediated N-dealkylation [1]. This compound is structurally characterized by the loss of the piperidine ring from the parent molecule, yielding a distinct chemical entity with the molecular formula C22H28N2O4 and a molecular weight of 384.47 g/mol [2]. It serves as a critical reference standard and impurity marker in pharmaceutical quality control, bioanalytical method development, and metabolic pathway investigations.

Why Generic Substitution Fails: Critical Differentiation of rac-2-Despiperidyl-2-amino Repaglinide from Closely Related Analogs


Generic substitution of rac-2-Despiperidyl-2-amino Repaglinide with other repaglinide metabolites, impurities, or the parent drug is scientifically invalid. The compound's unique CYP3A4-specific metabolic origin and its distinct analytical behavior fundamentally differentiate it from analogs such as M4 (3'-hydroxy repaglinide, a CYP2C8-specific metabolite) and M2 (the dicarboxylic acid derivative) [1]. Its specific chromatographic retention profile and enzymatic formation pathway directly impact its suitability as a reference standard in regulated bioanalytical and impurity profiling assays [2]. Substitution risks analytical inaccuracy, regulatory non-compliance, and flawed pharmacokinetic interpretation.

Quantitative Differentiation Evidence for rac-2-Despiperidyl-2-amino Repaglinide vs. Key Comparators


CYP Enzyme Specificity: M1 (CYP3A4) vs. M4 (CYP2C8) Metabolic Pathway Divergence

The formation of rac-2-Despiperidyl-2-amino Repaglinide (M1) is predominantly catalyzed by CYP3A4, while the alternative primary metabolite M4 (3'-hydroxy repaglinide) is predominantly formed by CYP2C8 [1]. In recombinant enzyme systems, CYP3A4 exhibits a 60-fold higher M1/M4 formation ratio compared to CYP2C8, which shows a ratio of 0.05 [2]. This stark difference in enzyme specificity provides a clear biochemical differentiation that is critical for selecting the appropriate analytical standard or metabolic probe.

Drug Metabolism Cytochrome P450 CYP3A4 CYP2C8 Pharmacokinetics

Pharmacological Activity: Inactive Metabolite M1 vs. Potent Parent Drug Repaglinide

rac-2-Despiperidyl-2-amino Repaglinide (M1) is an inactive metabolite of repaglinide, lacking the insulinotropic activity of the parent compound [1]. In contrast, repaglinide itself is a potent KATP channel blocker with a high-affinity binding constant (Kd) of 0.42 nM for SUR1 co-expressed with Kir6.2 . This fundamental difference in pharmacological activity is essential for scientists and procurement specialists to understand when selecting compounds for biological studies or analytical method development.

Pharmacodynamics Insulin Secretagogue KATP Channel Inactive Metabolite Drug Safety

In Vivo Excretion Profile: Urinary Excretion of M1 vs. M2 in Humans

In a human mass balance study, the aromatic amine M1 (rac-2-Despiperidyl-2-amino Repaglinide) accounted for 24% of the urinary metabolites, while the dicarboxylic acid M2 accounted for 22% in urine but was the predominant fecal metabolite at 66% of the administered dose [1]. This quantitative difference in excretion pathways underscores the distinct disposition of M1 relative to other major metabolites.

Clinical Pharmacokinetics Drug Excretion Metabolite Profiling Human ADME

Analytical Reference Standard Utility: Purity Specification for Regulatory-Compliant Method Validation

Commercial reference standards of rac-2-Despiperidyl-2-amino Repaglinide are supplied with a purity specification of 95% by HPLC . This purity level meets the requirements for use as an analytical reference standard in method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production [1]. Such specifications are not uniformly available for all repaglinide-related impurities, providing a procurement advantage.

Analytical Chemistry Method Validation Impurity Profiling Quality Control HPLC

CYP3A4 Probe Selectivity: M1 Formation Rate in Human Liver Microsomes

The rate of M1 formation in human liver microsomes (HLM) ranges from 100 to 1110 pmol min⁻¹ mg⁻¹ protein across individual donors, and this rate correlates significantly (rₛ = 0.90; P = 0.0002) with testosterone 6β-hydroxylation, a well-established CYP3A4 probe reaction [1]. In contrast, M4 formation correlates with paclitaxel 6α-hydroxylation (rₛ = 0.80; P = 0.0029), confirming M4 as a CYP2C8 probe. This differential correlation underscores the selectivity of M1 as a CYP3A4 biomarker.

In Vitro Metabolism CYP3A4 Probe Human Liver Microsomes Enzyme Kinetics

Optimized Application Scenarios for rac-2-Despiperidyl-2-amino Repaglinide Based on Quantitative Evidence


CYP3A4 Phenotyping and Drug-Drug Interaction (DDI) Studies

Use rac-2-Despiperidyl-2-amino Repaglinide as a selective probe metabolite for CYP3A4 activity in human liver microsomes or hepatocytes. Its formation rate correlates strongly with testosterone 6β-hydroxylation (rₛ = 0.90), making it a reliable biomarker for assessing CYP3A4-mediated drug interactions [1].

Bioanalytical Method Development for Repaglinide Pharmacokinetics

Employ this compound as a certified reference standard for quantifying the M1 metabolite in human urine or plasma using LC-MS/MS. Its defined urinary excretion profile (24% of urinary metabolites) enables accurate pharmacokinetic modeling and bioequivalence studies [2].

Pharmaceutical Impurity Profiling and ANDA Submissions

Utilize the 95% HPLC purity reference standard for method validation and quality control in Abbreviated New Drug Applications (ANDA). This ensures compliance with ICH guidelines for impurity testing and regulatory submission requirements [3].

In Vitro Metabolism Studies Differentiating CYP3A4 from CYP2C8 Pathways

Deploy this compound in recombinant CYP enzyme assays or human hepatocyte incubations to distinguish CYP3A4-mediated N-dealkylation from CYP2C8-mediated hydroxylation. The 1200-fold difference in M1/M4 formation ratio between CYP3A4 and CYP2C8 provides a clear metabolic fingerprint [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-2-Despiperidyl-2-amino Repaglinide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.